5-amino-2-(benzyloxy)-N,N-diethylbenzene-1-sulfonamide hydrochloride
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Overview
Description
5-amino-2-(benzyloxy)-N,N-diethylbenzene-1-sulfonamide hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzene ring substituted with an amino group, a benzyloxy group, and a sulfonamide group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-(benzyloxy)-N,N-diethylbenzene-1-sulfonamide hydrochloride typically involves multiple steps:
Nitration and Reduction: The starting material, 2-(benzyloxy)benzenesulfonamide, undergoes nitration to introduce a nitro group at the 5-position. This is followed by reduction to convert the nitro group to an amino group.
Alkylation: The amino group is then alkylated using diethylamine under basic conditions to form the N,N-diethyl derivative.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol group under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like alkoxides or amines in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfinamide or thiol derivatives.
Substitution: Introduction of various functional groups replacing the benzyloxy group.
Scientific Research Applications
Chemistry
In chemistry, 5-amino-2-(benzyloxy)-N,N-diethylbenzene-1-sulfonamide hydrochloride is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.
Medicine
Medicinally, derivatives of this compound may exhibit pharmacological activities such as antibacterial, antifungal, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-amino-2-(benzyloxy)-N,N-diethylbenzene-1-sulfonamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-amino-2-(benzyloxy)benzenesulfonamide: Lacks the N,N-diethyl substitution, which may affect its solubility and reactivity.
N,N-diethyl-2-(benzyloxy)benzenesulfonamide: Lacks the amino group, which may reduce its biological activity.
5-nitro-2-(benzyloxy)-N,N-diethylbenzenesulfonamide: Contains a nitro group instead of an amino group, altering its chemical and biological properties.
Uniqueness
5-amino-2-(benzyloxy)-N,N-diethylbenzene-1-sulfonamide hydrochloride is unique due to its combination of functional groups, which provide a balance of solubility, reactivity, and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
2680533-93-9 |
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Molecular Formula |
C17H23ClN2O3S |
Molecular Weight |
370.9 |
Purity |
0 |
Origin of Product |
United States |
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